molecular formula C8H9IS B8056481 1-Iodo-3-(methylsulphanylmethyl)benzene

1-Iodo-3-(methylsulphanylmethyl)benzene

Cat. No.: B8056481
M. Wt: 264.13 g/mol
InChI Key: DPHOPVOLLSRJBP-UHFFFAOYSA-N
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Description

1-Iodo-3-(methylsulphanylmethyl)benzene is an aromatic compound featuring an iodine atom at the benzene ring's 1-position and a methylsulphanylmethyl (-CH₂SCH₃) group at the 3-position. Its molecular formula is C₈H₉IS, with a molecular weight of 264.12 g/mol (calculated based on constituent atoms). This compound is relevant in organic synthesis, particularly in pharmaceutical and materials science applications .

Properties

IUPAC Name

1-iodo-3-(methylsulfanylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHOPVOLLSRJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular features of 1-Iodo-3-(methylsulphanylmethyl)benzene with analogous iodo-substituted benzene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
This compound C₈H₉IS 264.12 I (1), -CH₂SCH₃ (3) Iodo, thioether
1-Iodo-3-isopropylbenzene C₉H₁₁I 246.09 I (1), -CH(CH₃)₂ (3) Iodo, alkyl
1-Iodo-3-(trifluoromethyl)benzene C₇H₄F₃I 272.01 I (1), -CF₃ (3) Iodo, trifluoromethyl
1-Iodo-3-(trimethylsiloxy)benzene C₉H₁₃IOSi 292.19 I (1), -O-Si(CH₃)₃ (3) Iodo, siloxy
1-Iodo-3-[(methylthio)methyl]-5-(trifluoromethyl)benzene C₉H₈F₃IS 332.13 I (1), -CH₂SCH₃ (3), -CF₃ (5) Iodo, thioether, trifluoromethyl

Key Observations :

  • Electron Effects : The trifluoromethyl (-CF₃) group () is strongly electron-withdrawing, while the methylsulphanylmethyl (-CH₂SCH₃) group (target compound) is mildly electron-donating due to sulfur’s lone pairs. This difference significantly influences aromatic ring reactivity in electrophilic substitution and coupling reactions .
  • Multi-Substituted Derivatives : Compounds like 1-Iodo-3-[(methylthio)methyl]-5-(trifluoromethyl)benzene () combine electron-donating and -withdrawing groups, creating unique electronic environments for tailored reactivity .

Physical Properties and Stability

  • Boiling/Melting Points :
    • 1-Iodo-3-(trifluoromethyl)benzene has a boiling point of 355–355.5 K under reduced pressure (3.3 kPa) ().
    • Siloxy derivatives (e.g., 1-Iodo-3-(trimethylsiloxy)benzene) exhibit higher thermal stability due to the Si-O bond but require inert storage conditions ().
  • Light Sensitivity : Iodo compounds, including the target molecule, are generally light-sensitive, necessitating dark storage .

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